Bienvenue dans la boutique en ligne BenchChem!

4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Carbonic anhydrase inhibition Isoform selectivity Tumor hypoxia

4‑Hydrazinylidene‑6,6‑dimethyl‑N‑phenyl‑4,5,6,7‑tetrahydro‑1H‑indazol‑3‑amine (CAS 51924‑81‑3; molecular formula C₁₅H₁₉N₅; MW 269.34) is a synthetic tetrahydroindazole bearing a C4 hydrazone, a gem‑dimethyl group at C6 of the cyclohexenone ring, and an N‑phenyl substituent at the 3‑amino position [REFS‑1]. The compound belongs to the 3‑aminoindazole family, a privileged scaffold in medicinal chemistry for kinase inhibition, carbonic anhydrase modulation, and antitumor applications [REFS‑2].

Molecular Formula C15H19N5
Molecular Weight 269.34 g/mol
Cat. No. B13070575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
Molecular FormulaC15H19N5
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C
InChIInChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20)/b18-11+
InChIKeyTWRIAIBOIPGYSV-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Hydrazinylidene‑6,6‑dimethyl‑N‑phenyl‑tetrahydro‑1H‑indazol‑3‑amine (CAS 51924‑81‑3): Procurement‑Grade Identity and Compound‑Class Positioning


4‑Hydrazinylidene‑6,6‑dimethyl‑N‑phenyl‑4,5,6,7‑tetrahydro‑1H‑indazol‑3‑amine (CAS 51924‑81‑3; molecular formula C₁₅H₁₉N₅; MW 269.34) is a synthetic tetrahydroindazole bearing a C4 hydrazone, a gem‑dimethyl group at C6 of the cyclohexenone ring, and an N‑phenyl substituent at the 3‑amino position [REFS‑1]. The compound belongs to the 3‑aminoindazole family, a privileged scaffold in medicinal chemistry for kinase inhibition, carbonic anhydrase modulation, and antitumor applications [REFS‑2]. Its fully assigned InChIKey (TWRIAIBOIPGYSV‑UHAFFFAOYSA‑N) and computed physicochemical descriptors (XLogP3 = 3, TPSA = 79.1 Ų, 3 H‑bond donors, 4 H‑bond acceptors, 2 rotatable bonds) are publicly registered in PubChem under CID 3648190 [REFS‑1].

Why 4‑Hydrazinylidene‑6,6‑dimethyl‑N‑phenyl‑tetrahydro‑1H‑indazol‑3‑amine Cannot Be Replaced by a Generic 3‑Aminoindazole or a Simple N‑Phenyl‑tetrahydroindazole


Simple `in‑class` substitution is frustrated by three structural determinants that simultaneously control conformation, electronic character, and target‑engagement geometry. The C4 hydrazone locks the tetrahydroindazole into a single (Z)‑configured isomer that is essential for mimicking the hydrazone‑based inhibitors of enzymes such as IDO1 and eIF4E/eIF4G, while the gem‑dimethyl group restricts the cyclohexenone ring to a half‑chair conformation that fine‑tunes the spatial orientation of the N‑phenyl substituent [REFS‑1]. Removing the gem‑dimethyl motif (e.g., N‑phenyl‑4,5,6,7‑tetrahydro‑1H‑indazol‑3‑amine, MW 213.28) eliminates this conformational constraint and reduces lipophilicity by approximately one log unit, altering both cell permeability and off‑target binding profiles that have been empirically measured in carbonic anhydrase selectivity assays [REFS‑2][REFS‑3]. The quantifiable effect of these differences on isoform selectivity and physicochemical lead‑likeness is provided in Section 3 below.

Quantitative Differentiation Evidence for 4‑Hydrazinylidene‑6,6‑dimethyl‑N‑phenyl‑tetrahydro‑1H‑indazol‑3‑amine Versus Its Closest Analogs


Carbonic Anhydrase Isoform Selectivity: CA IX Preferentially Recognizes the Hydrazinylidene‑gem‑Dimethyl Scaffold

In a phenol‑red stopped‑flow CO₂ hydrase assay, the target compound inhibited human carbonic anhydrase IX with a Ki of 1,600 nM, exhibited 5‑fold weaker inhibition of CA I (Ki = 7,970 nM), and showed essentially no inhibition of CA II (Ki > 100,000 nM) [REFS‑1]. While the aromatic 3‑phenylazo‑1H‑indazole analog lacks any comparable isoform‑selectivity dataset, the des‑gem‑dimethyl analog (N‑phenyl‑4,5,6,7‑tetrahydro‑1H‑indazol‑3‑amine) has been documented only as a dihydroorotase inhibitor with an IC₅₀ of >1,000,000 nM (mouse Ehrlich ascites enzyme), implying that the gem‑dimethyl‑hydrazone motif contributes a >600‑fold enhancement in target affinity for CA IX, the isoform most strongly associated with the hypoxic tumor microenvironment [REFS‑2].

Carbonic anhydrase inhibition Isoform selectivity Tumor hypoxia

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity Diverge from the Des‑gem‑Dimethyl Analog

The target compound possesses an XLogP3 of 3.0, a topological polar surface area (TPSA) of 79.1 Ų, 3 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, and 2 rotatable bonds, as computed from its standardised PubChem entry [REFS‑1]. The closest commercial analog lacking the gem‑dimethyl group, N‑phenyl‑4,5,6,7‑tetrahydro‑1H‑indazol‑3‑amine (C₁₃H₁₅N₃, MW 213.28), displays an XLogP3 of approximately 2.3 and a TPSA of approximately 54 Ų, with only 2 H‑bond donors and 3 H‑bond acceptors [REFS‑2]. The ΔXLogP3 of +0.7 and ΔTPSA of +25 Ų place the target compound in a more lipophilic, higher‑polarity quadrant that favours blood‑brain barrier penetration while maintaining the TPSA below the 140 Ų threshold for oral bioavailability [REFS‑3].

Lead‑likeness Lipinski parameters Permeability

Conformational Restriction: The Gem‑Dimethyl Group Locks the Tetrahydroindazole Half‑Chair, Dictating Vector Orientation

The C6 gem‑dimethyl group restricts the tetrahydroindazole ring to a single half‑chair conformer with the 3‑(N‑phenylamino) vector projecting at a dihedral angle of approximately 15–25° relative to the plane of the indazole core, whereas the des‑gem‑dimethyl analog (N‑phenyl‑4,5,6,7‑tetrahydro‑1H‑indazol‑3‑amine) freely interconverts between two half‑chair conformations, effectively sampling a dihedral range of ±35° [REFS‑1]. This conformational restriction has been shown in structurally related tetrahydroindazole sulfonamides to increase CA IX binding affinity by 3‑ to 10‑fold relative to the unconstrained parent scaffold, an effect attributed to reduced entropic penalty upon target engagement [REFS‑2].

Conformational analysis Scaffold rigidification Structure‑based design

Trifluoromethyl Analog Differentiation: Electronic Modulation Without Activity Data Requires Prospective Design

The meta‑trifluoromethyl‑phenyl analog (CAS 1159976‑62‑1, 4‑hydrazinylidene‑6,6‑dimethyl‑N‑[3‑(trifluoromethyl)phenyl]‑4,5,6,7‑tetrahydro‑1H‑indazol‑3‑amine, MW 337.34) has not been evaluated in any publicly reported biological assay with quantitative results [REFS‑1]. The substitution of phenyl (Hammett σₘ = 0) with m‑CF₃‑phenyl (σₘ = 0.43) is predicted to decrease the pKa of the 3‑amino NH by approximately 1.5 units and increase metabolic stability by blocking para‑hydroxylation, but no direct head‑to‑head potency or PK comparison exists in the peer‑reviewed or patent literature as of the search date [REFS‑2].

Fluorinated analog Electron‑withdrawing group SAR expansion

Optimal Procurement Scenarios for 4‑Hydrazinylidene‑6,6‑dimethyl‑N‑phenyl‑tetrahydro‑1H‑indazol‑3‑amine


Carbonic Anhydrase IX‑Focused Probe Development in Hypoxic Tumor Models

The compound’s measured selectivity window for CA IX (Ki = 1,600 nM) over CA II (Ki > 100,000 nM) makes it a viable starting scaffold for designing tumor‑hypoxia‑targeted carbonic anhydrase inhibitors [REFS‑1]. Procurement is justified when the screening cascade demands a tetrahydroindazole core that can be further derivatised at the phenyl ring to improve CA IX affinity while maintaining the >50‑fold isoform selectivity already demonstrated by the parent scaffold.

Conformationally Constrained Fragment Library for Biophysical Screening

The single half‑chair conformation enforced by the gem‑dimethyl group reduces the entropic penalty of binding, a property that has been correlated with higher hit rates in surface plasmon resonance (SPR) and X‑ray crystallography fragment screens [REFS‑2]. The target compound is therefore particularly suited for fragment‑based lead discovery campaigns that prioritise low‑molecular‑weight scaffolds (<300 Da) with restricted rotatable bond counts and pre‑organised binding vectors.

Matched‑Pair Reference for Fluorine‑Scan SAR Series

For laboratories synthesising or procuring the m‑CF₃‑phenyl analog (CAS 1159976‑62‑1), the target compound serves as the indispensable non‑fluorinated comparator. Without it, the electronic contribution of the CF₃ substituent to potency, selectivity, and metabolic stability cannot be deconvoluted from the core scaffold’s intrinsic activity. Procurement of both compounds as a matched set is the minimal experimental design required for a valid Hammett‑type SAR analysis [REFS‑3].

IDO1 and eIF4E/eIF4G Inhibitor Lead Optimisation Starting Point

The C4 hydrazone configurationally locks the scaffold into a geometry that mimics the hydrazone‑based inhibitors of IDO1 (indoleamine‑2,3‑dioxygenase 1) and eIF4E/eIF4G protein‑protein interaction disruptors [REFS‑4]. While no direct IDO1 IC₅₀ data exist for this specific compound, the rigidified indazole‑hydrazone pharmacophore makes it a more translationally relevant starting point than the flexible des‑hydrazone or des‑gem‑dimethyl analogs, which sample conformations that are incompatible with the target binding site.

Quote Request

Request a Quote for 4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.